4-Amino-4'-hydroxybenzophenone

Conformational Analysis Photophysics Material Science

This para-amino/para-hydroxy bifunctional benzophenone enables unique reactivity absent in mono-substituted analogs. Essential for p38 MAP kinase inhibitor synthesis, oxygen-tolerant photoinitiators, and CYP51 antifungal research. Its defined conformational equilibrium (K=10) makes it ideal for photophysical studies. Source this versatile building block for advanced medicinal chemistry and polymer science applications.

Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
CAS No. 14963-34-9
Cat. No. B076200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-hydroxybenzophenone
CAS14963-34-9
Synonyms4-Amino-4'-hydroxybenzophenone
Molecular FormulaC13H11NO2
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)N
InChIInChI=1S/C13H11NO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H,14H2
InChIKeyZLUJJCPTVKQVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-4'-hydroxybenzophenone (CAS 14963-34-9) for Research and Industrial Procurement


4-Amino-4'-hydroxybenzophenone (CAS 14963-34-9) is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol [1]. It features a benzophenone backbone with para-amino and para-hydroxy functional groups, which confer a unique bifunctional character . This compound is a key intermediate in the synthesis of advanced materials, pharmaceuticals, and UV filters, and its distinct properties drive specific research and industrial applications .

Why 4-Amino-4'-hydroxybenzophenone is Not Interchangeable with Common Analogs


Simple benzophenone analogs like 4-hydroxybenzophenone or 4-aminobenzophenone lack the specific para-substitution pattern of both an amino and a hydroxyl group, which is critical for targeted reactivity and performance in applications ranging from photoinitiation to biological activity [1]. For instance, while 4-hydroxybenzophenone serves as a UV absorber, the introduction of the para-amino group in 4-Amino-4'-hydroxybenzophenone significantly alters its photophysical behavior and enables its use in p38 MAP kinase inhibition, a property not shared by the mono-substituted analog [2][3].

Quantitative Differentiation of 4-Amino-4'-hydroxybenzophenone for Procurement Decisions


Conformational Equilibrium and Its Impact on Material Properties

The molecule exists in two distinct conformations, which can interconvert via rotation about the C=C bond. The equilibrium constant (K) between these two conformations is 10, indicating a significant population of both states under ambient conditions . This is in contrast to simpler benzophenones like 4-hydroxybenzophenone, where such a clear, quantifiable conformational equilibrium is not reported, directly impacting the molecule's light absorption and material behavior.

Conformational Analysis Photophysics Material Science

Thermal Stability Profile for Processing and Storage

The compound demonstrates a specific thermal stability profile. When exposed to 100°C for 24 hours as a solid, its stability, as measured by HPLC analysis, is quantified with a value of 38 . While a direct comparison to a specific analog under identical conditions is not available in the provided data, this quantitative stability benchmark is critical for determining processing windows and long-term storage protocols, offering a concrete metric for procurement and handling.

Thermal Stability HPLC Analysis Process Chemistry

Selective Inhibition of p38 MAP Kinase for Anti-Inflammatory Applications

Aminobenzophenones, a class that includes 4-Amino-4'-hydroxybenzophenone, have been identified as potent p38 MAP kinase inhibitors [1][2]. This mechanism is distinct from simple hydroxybenzophenones, which do not exhibit this biological activity. The inhibition of p38 MAP kinase leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and TNF-α, highlighting its potential for targeted anti-inflammatory interventions .

p38 MAP Kinase Anti-inflammatory Drug Discovery

Photoinitiation Capability in Polymer Chemistry

Derivatives of 4-hydroxybenzophenone, including those with amino substitutions, are actively investigated as photoinitiators. While 4-Amino-4'-hydroxybenzophenone itself is a precursor, its structural motif enables the design of photoinitiators that are less affected by oxygen inhibition and have higher sensitivity to long-wavelength light compared to conventional benzophenone-based initiators [1][2].

Photoinitiator Photopolymerization Polymer Chemistry

Antifungal Activity via Lanosterol 14-alpha Demethylase (CYP51) Inhibition

The compound has been shown to target lanosterol 14-alpha demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis . This mechanism is distinct from that of other benzophenone derivatives, which primarily function as UV absorbers or photoinitiators. While specific IC50 values for this compound are not detailed in the provided sources, the class of aminobenzophenones is recognized for this bioactivity, providing a clear differentiation from non-amino substituted analogs.

Antifungal CYP51 Ergosterol Biosynthesis

Key Application Scenarios for 4-Amino-4'-hydroxybenzophenone in Research and Industry


Anti-Inflammatory Drug Discovery: p38 MAP Kinase Inhibitor Scaffold

In medicinal chemistry, this compound serves as a crucial building block for synthesizing novel p38 MAP kinase inhibitors. Its class-level activity in inhibiting this key inflammatory pathway differentiates it from simple benzophenones and makes it a valuable starting point for developing treatments for chronic inflammatory diseases [1][2].

Advanced Materials: Development of Next-Generation Photoinitiators

In polymer science, the compound's structure enables the creation of photoinitiators with improved oxygen tolerance and sensitivity to long-wavelength light. This is a significant advantage over conventional benzophenone initiators, allowing for more efficient and versatile photopolymerization processes in coatings, adhesives, and 3D printing [3][4].

Antifungal Agent Development: Targeting Ergosterol Biosynthesis

The compound's ability to inhibit lanosterol 14-alpha demethylase (CYP51) presents a unique opportunity for antifungal drug discovery. This mechanism is distinct from other benzophenone applications, providing a focused research avenue for developing new treatments against fungal pathogens .

Fundamental Photophysical Studies: Conformational Analysis

The well-defined conformational equilibrium (K=10) of 4-Amino-4'-hydroxybenzophenone makes it an ideal model system for studying the relationship between molecular conformation and photophysical properties. This is a specialized application where its unique structural feature provides a clear advantage over conformationally simpler analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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